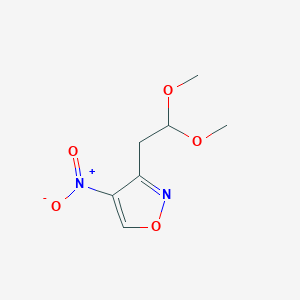
3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is a heterocyclic compound characterized by the presence of a nitro group and a dimethoxyethyl substituent on an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole typically involves the reaction of 2,2-dimethoxyethanol with a suitable nitro-substituted oxazole precursor. One common method involves the nitration of 2,2-dimethoxyethyl oxazole under controlled conditions to introduce the nitro group at the desired position . The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid as nitrating agents, and the reaction is typically carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole undergoes various chemical reactions, including:
Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, and mild heating conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic catalysts, depending on the specific cyclization reaction being performed.
Major Products Formed
Applications De Recherche Scientifique
3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes such as signal transduction and metabolism.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole .
- Imidazo[1,2-a]quinoxalines .
- Dolutegravir derivatives bearing 1,2,3-triazole moieties .
Uniqueness
3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is unique due to its specific combination of a nitro group and a dimethoxyethyl substituent on an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
87149-76-6 |
|---|---|
Formule moléculaire |
C7H10N2O5 |
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
3-(2,2-dimethoxyethyl)-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O5/c1-12-7(13-2)3-5-6(9(10)11)4-14-8-5/h4,7H,3H2,1-2H3 |
Clé InChI |
IZBCWXMBWRDFFD-UHFFFAOYSA-N |
SMILES canonique |
COC(CC1=NOC=C1[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
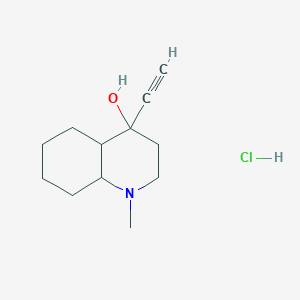
![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)
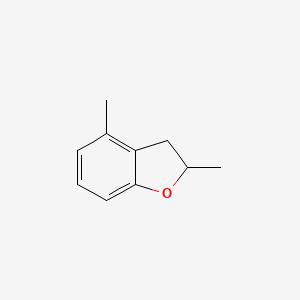

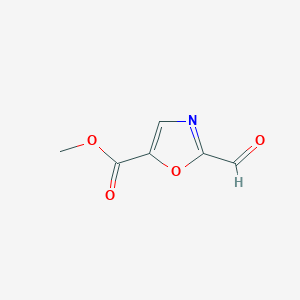
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
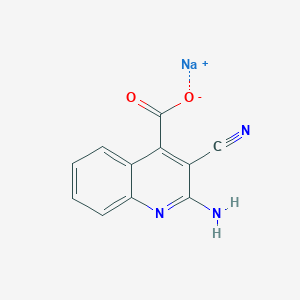
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
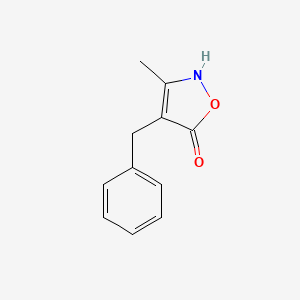
![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)

![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
